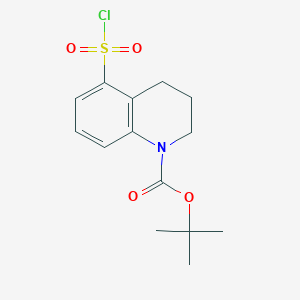
Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structure, which combines a quinoline core with a chlorosulfonyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the quinoline derivative is treated with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is crucial for maintaining consistency in large-scale production.
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the quinoline core can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides or sulfonate esters.
Reduction Products: Reduced quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its reactive functional groups.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of quinoline-based drugs.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Wirkmechanismus
The mechanism of action of tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its application. In chemical reactions, the chlorosulfonyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its mechanism would depend on the specific target and pathway involved, which could include interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, which lacks the chlorosulfonyl and tert-butyl ester groups.
Chlorosulfonyl Quinoline Derivatives: Compounds with similar chlorosulfonyl groups but different substituents on the quinoline core.
Tert-butyl Ester Derivatives: Compounds with similar ester groups but different core structures.
Uniqueness: Tert-butyl 5-(chlorosulfonyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it versatile for various applications in synthesis and research.
Eigenschaften
IUPAC Name |
tert-butyl 5-chlorosulfonyl-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(2,3)20-13(17)16-9-5-6-10-11(16)7-4-8-12(10)21(15,18)19/h4,7-8H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMZJPFQCLNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090008-28-7 |
Source


|
| Record name | tert-butyl 5-(chlorosulfonyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
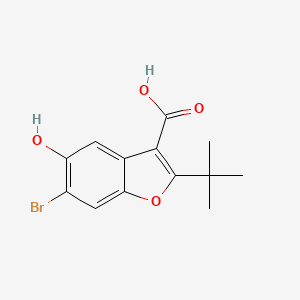

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
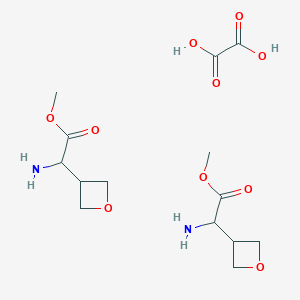
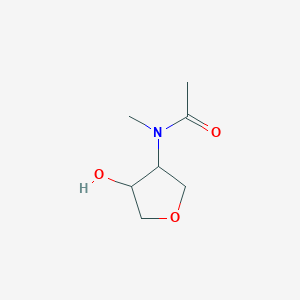
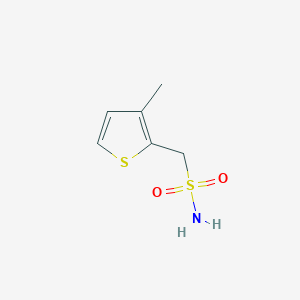
![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
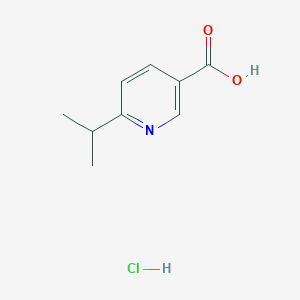
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)
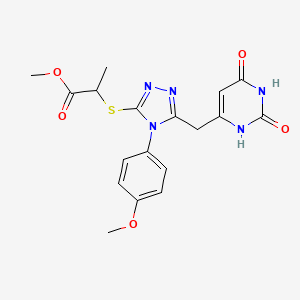
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/new.no-structure.jpg)
